Synthesis of 5-methoxy-6-methyl-2-aminoindane: A Technical Guide
Synthesis of 5-methoxy-6-methyl-2-aminoindane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 5-methoxy-6-methyl-2-aminoindane (MMAI), a rigid analogue of 3-methoxy-4-methylamphetamine. Developed in the early 1990s by a team led by David E. Nichols at Purdue University, MMAI is a potent and selective serotonin releasing agent (SSRA) that has been instrumental in neuropharmacological research.[1][2] This guide details the synthetic pathway, experimental protocols, and quantitative data derived from the primary scientific literature.
Synthetic Pathway Overview
The synthesis of racemic 5-methoxy-6-methyl-2-aminoindane proceeds through a multi-step sequence starting from 3-methoxy-4-methylbenzaldehyde. The key stages involve a Henry condensation to introduce the nitroethyl group, followed by reduction of the nitroalkene, cyclization to form the indanone core, formation of an oxime, and subsequent reduction to the final amine.
Below is a DOT language script for generating a diagram of the synthetic workflow.
Caption: Synthetic pathway for 5-methoxy-6-methyl-2-aminoindane (MMAI).
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities and product yields.
Table 1: Synthesis of Intermediates
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | 3-Methoxy-4-methylbenzaldehyde | Nitroethane, Ammonium acetate | 1-(3-Methoxy-4-methylphenyl)-2-nitropropene | 85 |
| 2 | 1-(3-Methoxy-4-methylphenyl)-2-nitropropene | Iron powder, Ferric chloride | 3-Methoxy-4-methylphenylacetone | 70 |
| 3 | 3-Methoxy-4-methylphenylacetone | Sodium hypochlorite | β-(3-Methoxy-4-methylphenyl)propionic acid | 75 |
| 4 | β-(3-Methoxy-4-methylphenyl)propionic acid | Polyphosphoric acid | 5-Methoxy-6-methyl-1-indanone | 80 |
| 5 | 5-Methoxy-6-methyl-1-indanone | Hydroxylamine hydrochloride, Pyridine | 5-Methoxy-6-methyl-1-indanone oxime | 95 |
| 6 | 5-Methoxy-6-methyl-1-indanone oxime | Raney Nickel, Hydrogen | 5-Methoxy-6-methyl-1-aminoindane | 78 |
| 7 | 5-Methoxy-6-methyl-1-aminoindane | Acetic anhydride | N-Acetyl-5-methoxy-6-methyl-1-aminoindane | 90 |
Table 2: Final Synthesis Step
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 8 | N-Acetyl-5-methoxy-6-methyl-1-aminoindane | Lithium aluminum hydride, HCl | 5-Methoxy-6-methyl-2-aminoindane HCl | 65 |
Detailed Experimental Protocols
The following protocols are adapted from the synthesis described by Nichols and colleagues.[1]
Step 1: 1-(3-Methoxy-4-methylphenyl)-2-nitropropene
A solution of 3-methoxy-4-methylbenzaldehyde (15.0 g, 0.1 mol), nitroethane (15.0 g, 0.2 mol), and ammonium acetate (5.0 g) in 100 mL of glacial acetic acid is refluxed for 2 hours. The reaction mixture is then poured into 500 mL of ice-water. The precipitated yellow solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the product.
Step 2: 3-Methoxy-4-methylphenylacetone
To a stirred suspension of iron powder (30 g) in a mixture of 100 mL of water and 100 mL of tetrahydrofuran (THF) is added a small amount of ferric chloride. The mixture is heated to reflux, and a solution of 1-(3-methoxy-4-methylphenyl)-2-nitropropene (20.7 g, 0.1 mol) in 50 mL of THF is added dropwise over 1 hour. After the addition is complete, the mixture is refluxed for an additional 3 hours. The reaction is then cooled, filtered, and the filtrate is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue is distilled under reduced pressure to give the pure ketone.
Step 3: β-(3-Methoxy-4-methylphenyl)propionic acid
A solution of 3-methoxy-4-methylphenylacetone (17.8 g, 0.1 mol) in 100 mL of dioxane is added to a stirred solution of sodium hypochlorite (0.74 M, 270 mL). The mixture is stirred at room temperature for 4 hours. Sodium bisulfite is then added to destroy the excess hypochlorite. The solution is acidified with concentrated hydrochloric acid and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture.
Step 4: 5-Methoxy-6-methyl-1-indanone
β-(3-Methoxy-4-methylphenyl)propionic acid (19.4 g, 0.1 mol) is added to 200 g of polyphosphoric acid preheated to 80 °C. The mixture is stirred at this temperature for 2 hours. The hot mixture is then poured onto 500 g of crushed ice with vigorous stirring. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol.
Step 5: 5-Methoxy-6-methyl-1-indanone oxime
A mixture of 5-methoxy-6-methyl-1-indanone (17.6 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), and 100 mL of pyridine is heated on a steam bath for 2 hours. The mixture is then poured into 500 mL of water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.
Step 6: 5-Methoxy-6-methyl-1-aminoindane
A solution of 5-methoxy-6-methyl-1-indanone oxime (19.1 g, 0.1 mol) in 200 mL of absolute ethanol is hydrogenated over Raney nickel (approximately 5 g) in a Parr apparatus at 50 psi of hydrogen pressure and room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration, and the solvent is evaporated in vacuo to give the crude amine.
Step 7: N-Acetyl-5-methoxy-6-methyl-1-aminoindane
Acetic anhydride (12.2 g, 0.12 mol) is added to a solution of 5-methoxy-6-methyl-1-aminoindane (17.7 g, 0.1 mol) in 100 mL of pyridine. The mixture is stirred at room temperature for 4 hours and then poured into 500 mL of water. The precipitated solid is collected by filtration and recrystallized from ethanol.
Step 8: 5-Methoxy-6-methyl-2-aminoindane Hydrochloride
A solution of N-acetyl-5-methoxy-6-methyl-1-aminoindane (21.9 g, 0.1 mol) in 100 mL of dry THF is added dropwise to a stirred suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in 200 mL of dry THF. The mixture is refluxed for 4 hours, then cooled in an ice bath. The reaction is quenched by the successive addition of 7.6 mL of water, 7.6 mL of 15% sodium hydroxide solution, and 22.8 mL of water. The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous potassium carbonate and the solvent is removed in vacuo. The residue is dissolved in anhydrous diethyl ether and ethereal HCl is added to precipitate the hydrochloride salt. The salt is collected by filtration and recrystallized from ethanol-ether.
Conclusion
The synthetic route to 5-methoxy-6-methyl-2-aminoindane is a well-established, multi-step process that provides this valuable pharmacological tool in good overall yield. The procedures outlined in this guide, derived from the original literature, offer a detailed roadmap for its preparation in a laboratory setting. Careful execution of each step is crucial for achieving the desired purity and yield of the final product.
